molecular formula C9H9F2NO3 B13166243 Methyl 2-amino-3,5-difluoro-4-methoxybenzoate

Methyl 2-amino-3,5-difluoro-4-methoxybenzoate

Cat. No.: B13166243
M. Wt: 217.17 g/mol
InChI Key: UGUJQHIDARCBHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,5-difluoro-4-methoxybenzoate typically involves the reaction of 2-amino-3,5-difluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

The process may include additional purification steps such as recrystallization or chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,5-difluoro-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3,5-difluoro-4-methoxybenzoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,5-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3,5-difluoro-4-methoxybenzoate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atoms enhance its reactivity and binding affinity, making it valuable for various research applications .

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

methyl 2-amino-3,5-difluoro-4-methoxybenzoate

InChI

InChI=1S/C9H9F2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3

InChI Key

UGUJQHIDARCBHS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1F)N)C(=O)OC)F

Origin of Product

United States

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